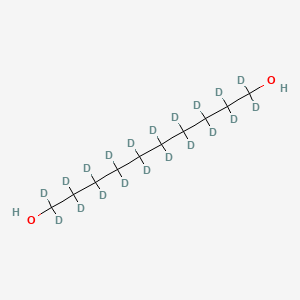

1,10-Decanediol-d20

Description

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosadeuteriodecane-1,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c11-9-7-5-3-1-2-4-6-8-10-12/h11-12H,1-10H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTKYAAJKYLFFN-KHKAULECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCO)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1,10-Decanediol-d20 chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 1,10-Decanediol-d20

This technical guide provides a comprehensive overview of the chemical properties and structure of 1,10-Decanediol, with a specific focus on its deuterated analog, this compound. This document is intended for researchers, scientists, and professionals in drug development who require detailed chemical information.

Introduction

1,10-Decanediol is a linear diol with the chemical formula C₁₀H₂₂O₂.[1][2] The "-d20" designation in this compound indicates that the twenty hydrogen atoms attached to the carbon backbone have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is a valuable tool in various research applications, including metabolic studies and reaction mechanism elucidation, due to the mass difference between hydrogen and deuterium. While specific experimental data for the d20 analog is not extensively available, its chemical properties are largely comparable to the non-deuterated form, with the primary difference being its higher molecular weight.

Chemical Structure

The structure of 1,10-Decanediol consists of a ten-carbon aliphatic chain with hydroxyl (-OH) groups at both terminal positions. The molecule typically adopts a zigzag conformation.[1]

The chemical structure of 1,10-Decanediol is as follows:

HO-(CH₂)₁₀-OH

For this compound, the structure is:

DO-(CD₂)₁₀-OD

Physicochemical Properties

The following tables summarize the key physicochemical properties of 1,10-Decanediol. The values for this compound are expected to be very similar, with a notable increase in molecular weight.

Table 1: General and Physical Properties

| Property | Value |

| Appearance | White solid, crystals, or powder[1][3] |

| Molecular Formula | C₁₀H₂₂O₂[1][4][5] |

| Molecular Weight | 174.28 g/mol [1][4][5] |

| Molecular Weight (d20) | Approximately 194.40 g/mol |

| Melting Point | 72–75 °C[1] or 81.7 °C[1] |

| Boiling Point | 297 °C at 1013 hPa[1] |

| Density | 0.891 g/cm³ (at 80 °C)[1] |

| Solubility | Poorly soluble in water; Soluble in alcohol and oils[1][3] |

Table 2: Thermochemical Properties

| Property | Value |

| Heat of Fusion | 44.0 kJ·mol⁻¹[1] |

| Standard Solid Enthalpy of Combustion | -6400.30 ± 2.20 kJ/mol[6] |

| Enthalpy of Fusion at Standard Conditions | 44.96 kJ/mol[6] |

| Enthalpy of Sublimation at Standard Conditions | 155.80 ± 0.90 kJ/mol[6] |

| Enthalpy of Vaporization at Standard Conditions | 113.70 ± 2.10 kJ/mol[6] |

Synthesis and Manufacturing

Several methods for the synthesis of 1,10-Decanediol have been reported:

-

Hydrogenation of Sebacic Acid: This is a common industrial method.[3] A specific process involves the wax esterification of sebacic acid with decanediol followed by hydrogenation reduction, achieving a high yield and purity of over 95%.[7]

-

Reduction of Sebacate Esters:

-

From 9-Decenoates: A two-step process involving epoxidation followed by transfer hydrogenation of 9-decenoates can yield 1,10-decanediol. This method avoids the use of high-pressure hydrogen.[8]

-

From Furfural: A green chemistry approach has been developed to synthesize 1,10-decanediol diacetate from furfural through tandem benzoin condensation and hydrodeoxygenation.[9]

Applications in Research and Development

1,10-Decanediol and its derivatives have a range of applications in various fields:

-

Pharmaceuticals: It serves as an important intermediate in the synthesis of drugs, including antibacterial and antimycotic agents like dequalinium chloride and octenidine.[8][10][11]

-

Polymer Chemistry: It is a monomer used in the production of polyesters and polyurethanes, imparting flexibility and durability to the resulting polymers.[3][11][12]

-

Cosmetics: Due to its moisturizing and conditioning properties, it is used in skin and hair care products.[11]

-

Immunometabolism Research: 1,10-Decanediol can be used to generate polymeric microparticles for the sustained release of α-ketoglutarate, which has immunosuppressive regulatory effects.[13]

-

Nanomaterials: It can act as a surfactant or stabilizer in the synthesis of nanomaterials.[13]

-

Agriculture: It functions as a soil nitrification inhibitor, which can help reduce nitrogen loss from soil.[1]

Logical Relationships of 1,10-Decanediol

The following diagram illustrates the key relationships between the synthesis, properties, and applications of 1,10-Decanediol.

Caption: Synthesis routes and diverse applications of 1,10-Decanediol.

Experimental Protocols

Detailed experimental protocols for the synthesis of 1,10-Decanediol are proprietary to manufacturers or described in specific scientific publications. However, the general methodologies can be summarized:

General Protocol for Reduction of Dimethyl Sebacate:

-

Dissolution: Dissolve dimethyl sebacate in a suitable solvent, such as ethanol.

-

Catalyst Addition: Add a catalyst, for example, cerium(III) chloride.

-

Reducing Agent: Gradually add a reducing agent like sodium borohydride to the solution while stirring.

-

Reaction: Allow the reaction to proceed for a specified duration, typically around 24 hours, at a controlled temperature.[1]

-

Workup: Quench the reaction, for instance, with a dilute acid, and extract the product with an organic solvent.

-

Purification: Purify the crude product by methods such as distillation or recrystallization to obtain pure 1,10-Decanediol.

Safety and Handling

1,10-Decanediol is generally considered stable and is not classified as a hazardous substance under GHS criteria for a vast majority of reports.[4] However, standard laboratory safety precautions should be followed. It is incompatible with strong oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[3] Store in a cool, dry, and well-ventilated area away from incompatible substances.[10]

References

- 1. 1,10-Decanediol - Wikipedia [en.wikipedia.org]

- 2. corvay-specialty.com [corvay-specialty.com]

- 3. 1,10-Decanediol | 112-47-0 [chemicalbook.com]

- 4. 1,10-Decanediol | C10H22O2 | CID 37153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,10-Decanediol [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]

- 7. CN104961627A - Preparation method of 1,10-decanediol - Google Patents [patents.google.com]

- 8. CN108117479A - A kind of preparation method of 1,10- decanediols - Google Patents [patents.google.com]

- 9. Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. innospk.com [innospk.com]

- 11. 1,10-Decanediol CAS 112-47-0 Market Size, Share, Growth | CAGR Forecast 2032 [futuremarketreport.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

Synthesis and Isotopic Purity of 1,10-Decanediol-d20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and isotopic purity analysis of 1,10-decanediol-d20. This fully deuterated long-chain diol is a valuable building block in various scientific applications, including as an internal standard in mass spectrometry-based quantitative analysis and in the study of metabolic pathways. This document details the synthetic route, experimental protocols, and analytical methodologies for ensuring high chemical and isotopic purity.

Synthesis of this compound

The most direct and efficient synthetic route to this compound involves the reduction of a fully deuterated dicarboxylic acid precursor. Commercially available sebacic acid-d16 serves as an ideal starting material. The carbonyl groups of the dicarboxylic acid are reduced to hydroxyl groups using a powerful deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄).

Synthetic Pathway

The overall synthetic pathway is a one-step reduction of sebacic acid-d16.

Caption: Synthesis of this compound from sebacic acid-d16.

Experimental Protocol: Reduction of Sebacic Acid-d16

This protocol is a representative procedure for the reduction of a dicarboxylic acid using lithium aluminum deuteride.

Materials:

-

Sebacic acid-d16 (Isotopic Purity: ≥98 atom % D)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deuterium oxide (D₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether (anhydrous)

-

10% Sulfuric acid-d2 in D₂O (D₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with a suspension of lithium aluminum deuteride in anhydrous THF.

-

Addition of Substrate: A solution of sebacic acid-d16 in anhydrous THF is added dropwise to the stirred suspension of LiAlD₄ at 0 °C (ice bath). The addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot and analyzing by GC-MS.

-

Workup: The reaction mixture is cooled to 0 °C, and the excess LiAlD₄ is quenched by the slow, dropwise addition of D₂O. This is followed by the addition of a 10% solution of D₂SO₄ in D₂O to dissolve the aluminum salts.

-

Extraction: The aqueous layer is extracted several times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | Sebacic Acid-d16 |

| Isotopic Purity of Starting Material | ≥98 atom % D[1] |

| Reducing Agent | Lithium Aluminum Deuteride (LiAlD₄) |

| Typical Molar Ratio (Substrate:LiAlD₄) | 1 : 2.5 |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Reflux |

| Typical Reaction Time | 4-8 hours |

| Expected Yield (Crude) | >90% |

Purification of this compound

The crude product is purified by recrystallization to obtain high-purity this compound suitable for analytical applications.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., a mixture of toluene and hexane, or ethyl acetate)

Procedure:

-

Dissolution: The crude this compound is dissolved in a minimum amount of the hot recrystallization solvent.

-

Hot Filtration (if necessary): If any insoluble impurities are present, the hot solution is filtered through a pre-heated funnel.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation: The resulting crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

-

Drying: The purified crystals are dried under vacuum to remove any residual solvent.

Quantitative Data Summary

| Parameter | Value |

| Purification Method | Recrystallization |

| Typical Solvents | Toluene/Hexane, Ethyl Acetate |

| Expected Recovery | 80-90% |

| Expected Chemical Purity | >99% |

Isotopic Purity Analysis

The isotopic purity and enrichment of the final product are critical parameters. A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is employed for a comprehensive analysis.

Analytical Workflow

Caption: Workflow for the analysis of this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for determining the isotopic enrichment of this compound. The analysis involves comparing the mass spectrum of the deuterated compound with that of an unlabeled standard.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent (e.g., dichloromethane or ethyl acetate). Derivatization (e.g., silylation) may be necessary to improve volatility and chromatographic performance.

-

GC-MS Parameters:

-

GC Column: A non-polar or semi-polar capillary column.

-

Injection: Split or splitless injection.

-

Oven Program: A temperature gradient suitable for the elution of the diol derivative.

-

MS Detector: Electron Ionization (EI) source, scanning a relevant mass range.

-

-

Data Analysis: The isotopic enrichment is calculated by analyzing the molecular ion cluster and comparing the relative intensities of the different isotopologues (M, M+1, M+2, etc.) after correcting for the natural isotopic abundance of carbon and oxygen.

Quantitative Data Summary

| Parameter | Value |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Ionization Mode | Electron Ionization (EI) |

| Data Acquired | Mass-to-charge ratios and relative abundances |

| Calculated Parameter | Isotopic Enrichment (atom % D) |

| Expected Isotopic Purity | >98 atom % D |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²H NMR spectroscopy provide complementary information for structural confirmation and determination of the extent of deuteration at specific sites.

Experimental Protocol: NMR Analysis

-

Sample Preparation: A sample of the purified this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d or DMSO-d6).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to detect any residual proton signals. The absence or significant reduction of signals corresponding to the methylene and hydroxyl protons confirms a high degree of deuteration.

-

²H NMR Spectroscopy: The ²H NMR spectrum directly detects the deuterium nuclei. The chemical shifts will be similar to the proton chemical shifts of the non-deuterated analogue. The integral of the deuterium signals can be used to confirm the presence of deuterium at the expected positions.

Quantitative Data Summary

| Parameter | Value |

| Analytical Technique | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Nuclei Observed | ¹H and ²H |

| Information Obtained | Structural confirmation, presence of residual protons, location of deuterium |

| Expected Outcome in ¹H NMR | Absence or very low intensity of signals for CH₂ and OH protons |

| Expected Outcome in ²H NMR | Presence of signals corresponding to CD₂ and OD |

By following the detailed synthetic, purification, and analytical protocols outlined in this guide, researchers can confidently prepare and characterize high-purity this compound for their specific applications. The combination of a well-defined synthetic route and rigorous analytical characterization is essential for ensuring the quality and reliability of this valuable isotopically labeled compound.

References

In-Depth Technical Guide to the Physical Characteristics of Deuterated 1,10-Decanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of deuterated 1,10-decanediol. Due to the kinetic isotope effect, the substitution of hydrogen with deuterium can alter a molecule's metabolic profile and stability, making deuterated compounds valuable in drug development and mechanistic studies.[1][2] This document outlines the physical properties of both standard and deuterated 1,10-decanediol, accompanied by detailed experimental protocols for their determination.

Core Physical Properties

The substitution of hydrogen with deuterium atoms in 1,10-decanediol is anticipated to have a discernible effect on its physical properties. This is principally due to the greater mass of deuterium, which results in a lower vibrational frequency of C-D bonds compared to C-H bonds.[1] This, in turn, influences the strength of intermolecular forces like van der Waals interactions and hydrogen bonding. Typically, deuteration leads to a marginal increase in boiling point, melting point, and density.[1]

Data Presentation

The following table summarizes the known quantitative data for 1,10-decanediol and provides estimated values for its fully deuterated counterpart, 1,10-decanediol-d22. These estimations for the deuterated species are derived from the general principles of the kinetic isotope effect.

| Physical Property | 1,10-Decanediol (Non-deuterated) | Deuterated 1,10-Decanediol (Estimated) |

| Molecular Formula | C₁₀H₂₂O₂ | C₁₀D₂₂O₂ |

| Molecular Weight | 174.28 g/mol [3][4][5] | ~196.41 g/mol |

| Appearance | White crystalline solid/powder[3][6][7] | White crystalline solid/powder |

| Melting Point | 70-75 °C[3][6][8][9] | Slightly higher than 75 °C |

| Boiling Point | 297 °C[3][5][8][9] | Slightly higher than 297 °C |

| Density | ~0.891 - 1.08 g/cm³[3][5][8] | Slightly higher than the non-deuterated form |

| Solubility in Water | Poorly soluble/Insoluble[3][6][8] | Poorly soluble/Insoluble |

| Solubility in Organic Solvents | Soluble in alcohol[3][6] | Soluble in alcohol |

Experimental Protocols

Detailed methodologies for the determination of the key physical characteristics of deuterated 1,10-decanediol are provided below.

Determination of Molecular Weight (Mass Spectrometry)

The molecular weight of deuterated 1,10-decanediol can be precisely determined using mass spectrometry.

Methodology:

-

Sample Preparation: A dilute solution of the deuterated 1,10-decanediol is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used for analysis.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Interpretation: The molecular weight is determined from the m/z value of the molecular ion peak. The isotopic distribution pattern will confirm the degree of deuteration.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.

Methodology: [10][11][12][13][14]

-

Sample Preparation: A small amount of the solid deuterated 1,10-decanediol is finely powdered.[1]

-

Capillary Tube Loading: A small quantity of the powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[1][13][14]

-

Apparatus: A calibrated melting point apparatus with a heating block and a magnifying lens for observation is used.[1][10]

-

Heating: The capillary tube is placed in the heating block. The temperature is raised rapidly to about 15-20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.[14]

-

Observation: The temperature range is recorded from the point at which the first droplet of liquid appears to the temperature at which the entire sample has melted.[11][14] A pure compound will have a sharp melting range of 0.5-1.0°C.[11][12]

Determination of Boiling Point

The boiling point is determined at a specific atmospheric pressure.

Methodology:

-

Apparatus: A distillation apparatus consisting of a small flask, a condenser, a thermometer, and a heating mantle is assembled.

-

Sample Placement: A small volume of the liquid deuterated 1,10-decanediol (if melted) is placed in the distillation flask along with a boiling chip.

-

Heating: The sample is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and the vapor temperature is stable. This is the boiling point at the recorded atmospheric pressure. For solids, a specialized apparatus for determining the boiling point of small samples under reduced pressure might be necessary.

Determination of Density

The density of deuterated 1,10-decanediol can be determined using a pycnometer or by the hydrostatic weighing method.[15][16][17]

Methodology (using a pycnometer): [16][17][18]

-

Mass of Empty Pycnometer: A clean, dry pycnometer of a known volume is weighed accurately.

-

Mass of Pycnometer with Sample: The pycnometer is filled with the molten deuterated 1,10-decanediol, ensuring no air bubbles are present. The exterior is cleaned and dried, and the filled pycnometer is weighed.

-

Calculation: The density is calculated by dividing the mass of the sample by the known volume of the pycnometer. The formula is: Density = (Mass of pycnometer with sample - Mass of empty pycnometer) / Volume of pycnometer.[15]

Determination of Solubility

The solubility of deuterated 1,10-decanediol is tested in various solvents.

-

Sample Preparation: A small, accurately weighed amount of the solid deuterated 1,10-decanediol (e.g., 10 mg) is placed into a series of test tubes.[19]

-

Solvent Addition: A specific volume of a solvent (e.g., 1 mL of water, ethanol, etc.) is added to each test tube.[19]

-

Observation: The tubes are agitated at a constant temperature. The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or HPLC after reaching equilibrium.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the study of deuterated compounds.

Caption: Workflow for the physical characterization of deuterated compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. innospk.com [innospk.com]

- 4. 1,10-Decanediol | C10H22O2 | CID 37153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,10-Decanediol | 112-47-0 | FD15257 | Biosynth [biosynth.com]

- 6. 1,10-Decandiol [chembk.com]

- 7. 1,10-Decanediol | 112-47-0 [chemicalbook.com]

- 8. 1,10-Decanediol - Wikipedia [en.wikipedia.org]

- 9. fishersci.com [fishersci.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 16. dsp-book.narod.ru [dsp-book.narod.ru]

- 17. truedyne.com [truedyne.com]

- 18. webassign.net [webassign.net]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. www1.udel.edu [www1.udel.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.ucalgary.ca [chem.ucalgary.ca]

Technical Guide: 1,10-Decanediol-d20 in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,10-Decanediol-d20, a deuterated form of 1,10-Decanediol. Due to the limited availability of specific data for the deuterated compound, this guide also includes extensive information on the non-deuterated analogue (1,10-Decanediol) to provide a foundational understanding of its properties and applications. The guide will address the known details of this compound and extrapolate its potential uses in research, particularly in metabolic studies and as an internal standard for mass spectrometry.

Core Compound Information

This compound is a stable, isotopically labeled version of 1,10-Decanediol where the 20 hydrogen atoms have been replaced with deuterium. This substitution makes it a valuable tool in various scientific applications, primarily due to the kinetic isotope effect and its utility as an internal standard in analytical chemistry.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 1,10-Decanediol and this compound

| Property | 1,10-Decanediol | This compound |

| CAS Number | 112-47-0 | 347841-78-5[1] |

| Molecular Formula | C₁₀H₂₂O₂ | C₁₀D₂₀H₂O₂ |

| Molecular Weight | 174.28 g/mol | ~194.40 g/mol [1] |

| Appearance | White crystalline solid | Not specified, expected to be a white solid |

| Melting Point | 72-74 °C | Not specified, expected to be similar to the non-deuterated form |

| Boiling Point | 297 °C at 760 mmHg | Not specified, expected to be similar to the non-deuterated form |

| Solubility | Soluble in alcohol, insoluble in water and petroleum ether.[2] | Not specified, expected to have similar solubility |

Supplier Information

Several chemical suppliers offer this compound, typically for research and development purposes.

Table 2: Supplier Information for this compound

| Supplier | Purity/Grade | Notes |

| BOC Sciences | 98% atom D[1] | Available for inquiry. |

| Toronto Research Chemicals | Not specified | Listed in supplier directories. |

| Clearsynth | Not specified | Listed in supplier directories. |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not publicly available, the general approach would involve the reduction of a deuterated precursor. The synthesis of the non-deuterated 1,10-Decanediol is well-established and can be adapted. A plausible synthetic route for this compound would involve the reduction of a fully deuterated sebacic acid derivative.

General Synthetic Approach for 1,10-Decanediol

The synthesis of 1,10-Decanediol is typically achieved through the reduction of sebacic acid or its esters.

Caption: Plausible synthetic route for this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as an internal standard for quantitative mass spectrometry and in metabolic studies to trace the fate of the parent molecule.

Internal Standard for Mass Spectrometry

Deuterated compounds are ideal internal standards for mass spectrometry-based quantification. They share very similar chemical and physical properties with their non-deuterated counterparts, meaning they co-elute during chromatography and exhibit similar ionization efficiency. However, their difference in mass allows for their distinct detection by the mass spectrometer. This helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification.

Caption: Use of this compound as an internal standard.

Metabolic Studies

Deuterated compounds are widely used to study the metabolic fate of drugs and other xenobiotics. By administering the deuterated compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels. The metabolites will also be deuterated, allowing for their identification and quantification using mass spectrometry. This is particularly useful in identifying novel metabolic pathways and understanding the potential for drug-drug interactions. While no specific metabolic studies using this compound have been identified, the general principle applies.

Experimental Protocols

As no specific experimental protocols for this compound are available, this section provides a general protocol for the use of a deuterated internal standard in a quantitative LC-MS/MS analysis, which would be a primary application for this compound.

Protocol: Quantification of 1,10-Decanediol in a Biological Matrix using this compound as an Internal Standard

-

Preparation of Standards:

-

Prepare a stock solution of 1,10-Decanediol (analyte) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of this compound (internal standard, ISTD) in the same solvent at a concentration of 1 mg/mL.

-

Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into a blank biological matrix (e.g., plasma, urine).

-

Add a fixed amount of the ISTD stock solution to each calibration standard and to the unknown samples.

-

-

Sample Preparation:

-

To an aliquot of the biological sample (and calibration standards), add the ISTD solution.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a suitable liquid chromatography system coupled to a tandem mass spectrometer.

-

Develop a chromatographic method to achieve good separation of the analyte from other matrix components.

-

Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for the detection of both the analyte and the ISTD.

-

Monitor specific precursor-to-product ion transitions for both 1,10-Decanediol and this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the ISTD against the concentration of the analyte in the calibration standards.

-

Determine the concentration of 1,10-Decanediol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling and Metabolic Pathways

There is no specific information available regarding the direct involvement of 1,10-Decanediol or its deuterated form in specific signaling pathways. Its primary biological relevance in the context of drug development is likely as a linker or a component of a larger molecule, or in its metabolic fate.

The metabolic pathway of long-chain diols like 1,10-decanediol in mammals is expected to proceed through oxidation to the corresponding dicarboxylic acid, which can then enter the beta-oxidation pathway.

Caption: Postulated metabolic pathway for 1,10-Decanediol.

Conclusion

This compound is a valuable, commercially available tool for researchers in analytical chemistry and drug metabolism. While specific technical data and experimental applications for this deuterated compound are limited in publicly accessible literature, its utility can be inferred from the well-understood applications of deuterated internal standards and metabolic tracers. The information provided on the non-deuterated 1,10-Decanediol serves as a strong foundation for its handling, properties, and potential biological fate. As research progresses, more specific applications and detailed protocols for this compound are likely to emerge.

References

Commercial Availability and Technical Guide for 1,10-Decanediol-d20 in Research Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, pricing, and practical application of 1,10-Decanediol-d20. This deuterated internal standard is a valuable tool in analytical chemistry, particularly in mass spectrometry-based quantification for pharmacokinetic studies, metabolomics, and various bioanalytical assays.

Commercial Availability and Pricing

This compound is a specialized chemical available from a limited number of suppliers. Pricing is often provided upon request due to the specialized nature of its synthesis. For context, the pricing of its non-deuterated counterpart, 1,10-Decanediol, is also included.

Table 1: Commercial Availability of this compound

| Supplier | Catalog Number | Purity/Isotopic Enrichment | Available Quantities | Price (USD) |

| CDN Isotopes | D-3250 | 98 atom % D | 0.1 g, 0.25 g | Request a Quote |

| MedchemExpress | HY-W016773S | Not specified | Inquire | Request a Quote |

Table 2: Commercial Availability of 1,10-Decanediol (Non-Deuterated)

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| Thermo Scientific | A13923.36 | 97% | 500 g | $164.65 |

| 181045000 | 99% | 500 g | $168.65 | |

| Sigma-Aldrich | D1203 | 98% | 100 g | $69.10 |

| 500 g | $216.00 | |||

| TCI America | D0014 | >97.0% (GC) | 25 g | Inquire |

| 500 g | Inquire |

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS), a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[1] The key principle is isotope dilution mass spectrometry (IDMS).[2] A known amount of the deuterated standard is added to a sample at the beginning of the preparation process.[2] Because the SIL internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability.[2][3] By measuring the ratio of the native analyte to the deuterated internal standard, these potential sources of error are normalized, leading to highly accurate and precise quantification.[2]

Figure 1. A generalized workflow for quantitative bioanalysis using a deuterated internal standard.

Experimental Protocol: Quantification in a Biological Matrix

The following is a representative protocol for the quantification of a target analyte in human plasma using a deuterated internal standard, adapted from a method for nonanal analysis. This protocol can be modified for the specific analysis of 1,10-Decanediol or other long-chain diols.

1. Materials and Reagents

-

1,10-Decanediol (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Human plasma (blank)

2. Preparation of Standard and Internal Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 1,10-Decanediol in 10 mL of acetonitrile.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the analyte stock solution with acetonitrile to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Working IS Solution (10 µg/mL): Dilute the IS stock solution with acetonitrile.

3. Sample Preparation

-

Thaw frozen human plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the working IS solution (10 µg/mL). For calibration standards, spike blank plasma with the appropriate working standard solutions.

-

Add 300 µL of cold acetonitrile to the plasma sample to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Figure 2. A detailed workflow for sample preparation in a bioanalytical assay.

4. LC-MS/MS Parameters (Illustrative)

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

1,10-Decanediol: Precursor ion > Product ion (to be determined experimentally)

-

This compound: Precursor ion (shifted by +20 Da) > Product ion (same as non-deuterated or a similarly shifted fragment)

-

-

Collision energies and other instrument parameters should be optimized for the specific analyte and instrument.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

This technical guide provides a foundational understanding of the commercial landscape and practical use of this compound for researchers and professionals in drug development and related scientific fields. The use of such high-quality internal standards is crucial for generating robust and reliable quantitative data.

References

Spectral Analysis of 1,10-Decanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. Below are the ¹H and ¹³C NMR spectral data for 1,10-Decanediol.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,10-Decanediol was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.64 | Triplet | 4H | -CH₂-OH |

| 1.57 | Quintet | 4H | -CH₂-CH₂-OH |

| 1.29 | Multiplet | 12H | -(CH₂)₆- |

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 1,10-Decanediol was also recorded in CDCl₃. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 63.08 | -CH₂-OH |

| 32.78 | -CH₂-CH₂-OH |

| 29.57 | -(CH₂)₆- |

| 29.45 | -(CH₂)₆- |

| 25.75 | -(CH₂)₆- |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation : A Bruker DPX-300 spectrometer was used, operating at 300.1 MHz for ¹H and 75.5 MHz for ¹³C nuclei.

-

Sample Preparation : The 1,10-Decanediol sample was dissolved in deuterated chloroform (CDCl₃).

-

Reference : Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

-

Temperature : The experiments were conducted at room temperature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The following data was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectral Data

| m/z | Relative Intensity (%) |

| 55 | 100.0 |

| 68 | 88.7 |

| 82 | 79.8 |

| 41 | 73.7 |

| 67 | 67.9 |

| 69 | 50.4 |

| 81 | 49.1 |

| 54 | 45.8 |

| 96 | 38.6 |

| 31 | 37.0 |

| 95 | 36.6 |

| 43 | 33.2 |

| 56 | 29.3 |

| 83 | 27.8 |

| 42 | 22.2 |

| 29 | 22.4 |

| 110 | 19.7 |

| 70 | 19.3 |

| 57 | 16.7 |

| 97 | 15.9 |

| 109 | 15.5 |

| 27 | 13.7 |

| 71 | 13.6 |

| 39 | 11.3 |

| 84 | 10.1 |

| 66 | 9.5 |

| 85 | 8.9 |

| 98 | 7.4 |

| 44 | 7.2 |

| 126 | 5.2 |

| 53 | 5.7 |

| 45 | 5.7 |

| 99 | 4.6 |

| 28 | 4.4 |

| 73 | 3.9 |

| 40 | 2.7 |

| 72 | 2.6 |

| 58 | 2.5 |

| 111 | 2.4 |

| 113 | 2.4 |

| 79 | 2.1 |

| 80 | 2.1 |

| 86 | 2.0 |

| 138 | 1.8 |

| 94 | 1.6 |

| 19 | 1.1 |

| 87 | 1.1 |

| 112 | 1.1 |

| 123 | 1.1 |

| 100 | 1.0 |

Experimental Protocol: GC-MS

-

Instrumentation : An ESCO EMD-05A instrument was utilized.

-

Ionization : Electron Ionization (EI) was performed at 70 eV.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The absorption bands correspond to specific functional groups.

IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3330 (broad) | O-H stretch (hydrogen-bonded) |

| 2920 | C-H stretch (alkane) |

| 2850 | C-H stretch (alkane) |

| 1465 | C-H bend (alkane) |

| 1055 | C-O stretch (primary alcohol) |

| 720 | C-H rock (alkane) |

Experimental Protocol: IR Spectroscopy

-

Instrumentation : A Perkin-Elmer 521 grating spectrometer was used.

-

Sample Preparation : The solid sample was prepared as a KBr disc.[1]

-

State : Solid.[1]

Synthesis Workflow

1,10-Decanediol can be synthesized via the reduction of dimethyl sebacate using sodium borohydride in an ethanol medium.[2] The following diagram illustrates this chemical transformation.

Caption: Synthesis of 1,10-Decanediol via reduction.

Logical Relationship of Spectral Data

The combined spectral data provides a comprehensive structural confirmation of 1,10-Decanediol.

Caption: Correlation of spectral data to structure.

References

Safety data sheet (SDS) for 1,10-Decanediol-d20

For Researchers, Scientists, and Drug Development Professionals

Safety and Handling

As a deuterated analog of 1,10-Decanediol, 1,10-Decanediol-d20 is anticipated to have a similar safety profile. The following information is derived from the Safety Data Sheet for 1,10-Decanediol (CAS No. 112-47-0).

Hazard Identification

1,10-Decanediol is generally not classified as a hazardous substance.[1] However, it may cause eye, skin, and respiratory tract irritation.[2] The toxicological properties of this material have not been fully investigated.[2]

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[2]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink 2-4 cupfuls of milk or water. Get medical aid.[2]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[2]

Handling and Storage

Handling: Wash thoroughly after handling. Use with adequate ventilation. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[2]

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3] Store away from incompatible materials such as oxidizing agents, acid chlorides, acid anhydrides, and chloroformates.[4]

Personal Protective Equipment

-

Eyes: Wear appropriate protective eyeglasses or chemical safety goggles.[2]

-

Skin: Wear appropriate protective gloves to prevent skin exposure.[2]

-

Clothing: Wear appropriate protective clothing to prevent skin exposure.[2]

-

Respirators: A respirator is not required under normal use conditions. If dust is generated, a NIOSH-approved respirator may be necessary.[2]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 1,10-Decanediol. The properties of the d20 isotopologue are expected to be very similar.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₂ | [1] |

| Molecular Weight | 174.28 g/mol | [1] |

| Appearance | White crystalline powder or solid | [4][5] |

| Melting Point | 72-75 °C | [6] |

| Boiling Point | 297 °C at 1013 hPa | [6] |

| Flash Point | 152 °C (closed cup) | [6] |

| Solubility | Soluble in alcohol and hot ether; practically insoluble in cold water and petroleum ether.[4][5] | [4][5] |

| Density | 0.891 g/cm³ at 80 °C | [6] |

| log Pow | 2.01 | [6] |

Toxicological Information

The toxicological data for 1,10-Decanediol is limited. The available information suggests low acute toxicity.

| Endpoint | Result | Species | Reference |

| LD50 Oral | > 10000 mg/kg | Rabbit | [4] |

| LD50 Dermal | > 2000 mg/kg | Rat | [4] |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. | [6] |

Experimental Protocols

Synthesis of 1,10-Decanediol

Several methods for the synthesis of 1,10-decanediol have been reported. One common laboratory-scale method involves the reduction of a sebacic acid derivative.

Method: Reduction of Dimethyl Sebacate [7]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl sebacate in ethanol.

-

Addition of Catalyst: Add cerium(III) chloride to the solution.

-

Reduction: Slowly add sodium borohydride to the stirred solution. The reaction is typically carried out over 24 hours.

-

Workup: After the reaction is complete, neutralize the mixture with a dilute acid.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can be further purified by crystallization.

Preparation of 1,10-Decanediol-Based Microparticles for α-Ketoglutarate Delivery

1,10-Decanediol can be used as a monomer in the synthesis of biodegradable polyesters for the fabrication of microparticles for controlled drug release.

Method: Oil-in-Water (O/W) Emulsion/Solvent Evaporation

-

Polymer Synthesis: Synthesize a polyester by reacting 1,10-decanediol with a dicarboxylic acid (e.g., sebacic acid) in the presence of a catalyst. The molecular weight of the polymer can be controlled by adjusting the reaction conditions.

-

Organic Phase Preparation: Dissolve the synthesized polyester and α-ketoglutarate in a water-immiscible organic solvent (e.g., dichloromethane).

-

Emulsification: Add the organic phase to an aqueous solution containing a surfactant (e.g., polyvinyl alcohol) under high-speed homogenization to form an oil-in-water emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent, leading to the formation of solid microparticles.

-

Collection and Washing: Collect the microparticles by centrifugation, wash them with deionized water to remove the surfactant, and then freeze-dry.

In Vitro Dendritic Cell Assay

This protocol outlines a general procedure to assess the effect of α-ketoglutarate released from 1,10-decanediol-based microparticles on dendritic cell (DC) function.

-

DC Generation: Generate monocyte-derived DCs (mo-DCs) from peripheral blood mononuclear cells (PBMCs) by culturing with GM-CSF and IL-4 for 6-7 days.

-

DC Treatment: Culture the immature mo-DCs with the prepared α-ketoglutarate-loaded microparticles at various concentrations. Use empty microparticles as a control.

-

DC Maturation: After a predetermined incubation period, induce DC maturation by adding a maturation stimulus (e.g., lipopolysaccharide - LPS).

-

Analysis of DC Phenotype: After 24-48 hours of stimulation, harvest the DCs and analyze the expression of maturation markers (e.g., CD80, CD86, MHC-II) by flow cytometry.

-

Cytokine Analysis: Collect the culture supernatants and measure the concentration of relevant cytokines (e.g., IL-12, IL-10) by ELISA.

-

Mixed Lymphocyte Reaction (MLR): Co-culture the treated DCs with allogeneic T cells and measure T cell proliferation (e.g., by CFSE dilution) and cytokine production (e.g., IFN-γ, IL-17, IL-10) to assess the T cell-stimulatory capacity of the DCs.

Signaling Pathway

1,10-Decanediol itself is not known to directly engage in specific signaling pathways. However, its application in drug delivery systems can indirectly influence cellular signaling. For instance, polymeric microparticles fabricated from 1,10-decanediol can provide sustained release of bioactive molecules like α-ketoglutarate (α-KG), which can modulate immune cell function.

Sustained release of α-KG has been shown to impact the metabolic programming of dendritic cells. By reducing glycolysis and mitochondrial respiration, α-KG can lead to a more tolerogenic DC phenotype, characterized by lower expression of co-stimulatory molecules like MHC-II and CD86. This, in turn, influences the differentiation of T helper cells, promoting the development of regulatory T cells (Tregs) while potentially suppressing pro-inflammatory Th1 and Th17 cells. The resulting shift in the Th17/Treg balance towards a more regulatory state can have profound effects on the immune response, potentially dampening autoimmune and inflammatory reactions.

References

- 1. 1,10-Decanediol | C10H22O2 | CID 37153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. 1,10-Decanediol | 112-47-0 [chemicalbook.com]

- 6. 1,10-Decanediol - Safety Data Sheet [chemicalbook.com]

- 7. 1,10-Decanediol - Wikipedia [en.wikipedia.org]

Deuterated Standards in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding the use of deuterated standards in metabolic research. By leveraging the unique properties of deuterium, a stable isotope of hydrogen, researchers can gain profound insights into metabolic pathways, drug pharmacokinetics, and the dynamics of biological systems.

Core Principles: The Power of a Single Neutron

Deuterated standards are molecules in which one or more hydrogen atoms (¹H) are replaced by deuterium (²H or D), a stable, non-radioactive isotope of hydrogen containing one proton and one neutron. This seemingly minor change in mass imparts significant analytical advantages and can influence biological processes, making deuterated compounds invaluable tools in metabolic research.[1][2]

The fundamental premise for their use as internal standards is that deuterated molecules are chemically almost identical to their non-deuterated counterparts. This means they exhibit nearly identical extraction efficiencies, chromatographic retention times, and ionization responses in mass spectrometry.[3] However, their increased mass allows them to be easily distinguished from the endogenous analyte by a mass spectrometer, enabling precise and accurate quantification by correcting for variations throughout the analytical workflow.[3][4]

Beyond their role as internal standards, the substitution of hydrogen with deuterium introduces the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[5] Consequently, enzymatic reactions involving the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a C-D bond is present.[5][6] This effect is particularly relevant in drug metabolism, where cytochrome P450 (CYP) enzymes often catalyze such reactions.[7] By strategically placing deuterium at metabolically vulnerable sites, the rate of drug metabolism can be significantly reduced, leading to improved pharmacokinetic profiles.[8][9]

Applications in Metabolic Research

The unique properties of deuterated standards lend them to a wide array of applications in metabolic research, including:

-

Metabolic Flux Analysis: Tracing the fate of deuterated substrates like glucose or fatty acids through metabolic pathways to quantify the rate of metabolic reactions (fluxes).[10][11]

-

Protein and Lipid Turnover Studies: Using deuterated water (D₂O) or deuterated amino acids and fatty acids to measure the synthesis and degradation rates of proteins and lipids.[12][13][14]

-

Pharmacokinetic (PK) Studies: Evaluating how deuteration affects the absorption, distribution, metabolism, and excretion (ADME) of drugs to develop safer and more effective therapeutics.[6][8][9]

-

Quantitative Metabolomics and Lipidomics: Serving as ideal internal standards for accurate quantification of metabolites and lipids in complex biological samples.[15][16]

Data Presentation: Quantitative Insights

The following tables summarize quantitative data from various studies, highlighting the impact and utility of deuterated standards in metabolic research.

Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

The strategic replacement of hydrogen with deuterium can significantly alter the pharmacokinetic profile of a drug. The table below presents a comparison of key pharmacokinetic parameters for several drugs and their deuterated analogs.

| Drug | Deuterated Analog | Parameter | Non-Deuterated Value | Deuterated Value | Fold Change / % Improvement | Species | Reference(s) |

| Tetrabenazine | Deutetrabenazine | Cmax (ng/mL) | 2.9 | 1.8 | ↓ 38% | Human | [6] |

| AUC (ng·h/mL) | 13.1 | 16.7 | ↑ 27% | Human | [6] | ||

| t½ (h) | 2.9 | 5.0 | ↑ 72% | Human | [6] | ||

| Methadone | d₉-Methadone | Cmax (ng/mL) | 102 ± 15 | 449 ± 68 | ↑ 4.4-fold | Mouse | [17] |

| AUC₀₋₈h (ng·h/mL) | 414 ± 89 | 2371 ± 621 | ↑ 5.7-fold | Mouse | [17] | ||

| Clearance (L/h/kg) | 4.7 ± 0.8 | 0.9 ± 0.3 | ↓ 81% | Mouse | [17] | ||

| Enzalutamide | HC-1119 (d₃-Enzalutamide) | Cmax (ng/mL) | 1270 ± 210 | 1860 ± 320 | ↑ 46% | Rat | [8] |

| AUC₀₋₂₄h (ng·h/mL) | 16300 ± 2800 | 28400 ± 4100 | ↑ 74% | Rat | [8] | ||

| t½ (h) | 5.8 ± 0.9 | 8.2 ± 1.2 | ↑ 41% | Rat | [8] |

Data are presented as mean ± SD where available.

Protein Half-Life Determination using D₂O Labeling

Metabolic labeling with heavy water (D₂O) allows for the global analysis of protein turnover. The rate of deuterium incorporation into newly synthesized proteins is measured by mass spectrometry to calculate protein half-lives.

| Protein | Gene | Tissue | Half-life (days) | Reference |

| Albumin | ALB | Human Plasma | 22 | [18] |

| Beta-globin | HBB | Human Plasma | >50 | [18] |

| Insulin-like growth factor 2 | IGF2 | Human Plasma | <1 | [18] |

| 60 kDa heat shock protein, mitochondrial | HSPD1 | Murine Liver | 1.2 | [19] |

| ATP synthase subunit beta | ATP5B | Murine Liver | 2.5 | [19] |

Metabolic Flux Analysis with Deuterated Glucose

The use of deuterated glucose tracers allows for the quantification of fluxes through central carbon metabolism. The table below shows an example of how fluxes can differ between two experimental conditions.

| Metabolic Flux | Control (nmol/10⁶ cells/hr) | Treated (nmol/10⁶ cells/hr) | % Change |

| Glucose Uptake | 150.5 ± 12.1 | 145.2 ± 10.8 | -3.5% |

| Glycolysis (Phosphoglucose Isomerase) | 85.3 ± 7.5 | 57.7 ± 6.1 | -32.4% |

| Pentose Phosphate Pathway | 12.1 ± 1.9 | 18.9 ± 2.4 | +56.2% |

| TCA Cycle (Citrate Synthase) | 45.6 ± 4.2 | 42.1 ± 3.9 | -7.7% |

Hypothetical data for illustrative purposes, based on principles from cited literature.[11][20][21]

Quantitative Lipidomics using Deuterated Fatty Acid Standards

Deuterated fatty acids are used as internal standards for the accurate quantification of endogenous fatty acids in biological samples.

| Fatty Acid | Deuterated Standard | Retention Time (min) | Limit of Detection (pg) | Intra-day Precision (RSD %) | Inter-day Precision (RSD %) | Reference |

| Palmitic acid (16:0) | Palmitic acid-d₃₁ | 7.21 | 0.1 | 8 | 7 | [15] |

| Stearic acid (18:0) | Stearic acid-d₃₅ | 8.54 | 0.1 | 9 | 6 | [15] |

| Oleic acid (18:1n-9) | Oleic acid-d₁₇ | 8.41 | 0.1 | 7 | 6 | [15] |

| Linoleic acid (18:2n-6) | Linoleic acid-d₄ | 8.23 | 0.1 | 11 | 9 | [15] |

| Arachidonic acid (20:4n-6) | Arachidonic acid-d₈ | 9.87 | 0.2 | 10 | 8 | [15] |

RSD: Relative Standard Deviation

Experimental Protocols

Detailed methodologies are crucial for the successful application of deuterated standards in metabolic research. Below are outlines for key experiments.

Protocol 1: Metabolic Flux Analysis using Deuterated Glucose in Cell Culture

Objective: To quantify the metabolic fluxes through central carbon metabolism by tracing the fate of deuterated glucose.

Materials:

-

Cell line of interest

-

Culture medium deficient in glucose

-

Deuterated glucose (e.g., [6,6-²H₂]-glucose)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Methanol, Chloroform, Water (for extraction)

-

LC-MS/MS or GC-MS system

Procedure:

-

Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard medium.

-

Tracer Introduction: Replace the standard medium with a labeling medium containing a known concentration of deuterated glucose and dFBS.

-

Time-Course Sampling: At various time points, rapidly quench metabolism by aspirating the medium and adding ice-cold extraction solvent (e.g., 80% methanol).

-

Metabolite Extraction: Scrape the cells and collect the cell lysate. Separate the polar and non-polar metabolites using a chloroform/water partitioning step.

-

Sample Analysis: Analyze the isotopic enrichment of downstream metabolites in the polar fraction using LC-MS/MS or GC-MS.

-

Data Analysis: Correct for natural isotope abundance and calculate the mass isotopomer distribution (MID) for each metabolite. Use metabolic flux analysis software (e.g., INCA, Metran) to model the data and determine metabolic fluxes.[11][20][21]

Protocol 2: Protein Turnover Analysis using D₂O Labeling in vivo

Objective: To determine the in vivo synthesis and degradation rates (turnover) of proteins in a specific tissue.

Materials:

-

Animal model (e.g., mouse)

-

Deuterium oxide (D₂O, 99.9%)

-

Drinking water

-

Tissue homogenization buffer

-

Protein extraction and digestion reagents (e.g., urea, DTT, iodoacetamide, trypsin)

-

LC-MS/MS system

Procedure:

-

D₂O Administration: Provide animals with drinking water enriched with a low percentage of D₂O (e.g., 4-8%) for a defined period.

-

Tissue Collection: At various time points during the labeling period, collect the tissue of interest.

-

Protein Extraction and Digestion: Homogenize the tissue, extract the proteins, and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS to identify peptides and quantify the incorporation of deuterium over time.

-

Data Analysis: Use specialized software to analyze the isotopic envelopes of peptides and calculate the rate of deuterium incorporation. Fit the data to an exponential model to determine the fractional synthesis rate and half-life of each protein.[12][13][14]

Protocol 3: Pharmacokinetic Study of a Deuterated Drug Candidate

Objective: To compare the pharmacokinetic profile of a deuterated drug with its non-deuterated counterpart.

Materials:

-

Animal model (e.g., rat)

-

Deuterated and non-deuterated drug candidates

-

Vehicle for drug administration (e.g., oral gavage)

-

Blood collection supplies

-

LC-MS/MS system

-

Pharmacokinetic analysis software

Procedure:

-

Drug Administration: Administer a single dose of the deuterated or non-deuterated drug to different groups of animals.

-

Blood Sampling: Collect blood samples at multiple time points post-administration.

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Develop and validate an LC-MS/MS method to quantify the drug concentration in plasma, using a stable isotope-labeled internal standard.

-

Pharmacokinetic Analysis: Plot the plasma concentration-time profiles and use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life (t½).

-

Statistical Comparison: Statistically compare the pharmacokinetic parameters between the deuterated and non-deuterated drug groups.[6][8][17]

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key workflows and pathways relevant to the use of deuterated standards in metabolic research.

Experimental Workflows

Metabolic and Signaling Pathways

Conclusion

Deuterated standards are indispensable tools in modern metabolic research, offering unparalleled precision in quantification and unique insights into the dynamic nature of biological systems. From elucidating complex metabolic pathways and measuring protein turnover to enhancing the therapeutic potential of pharmaceuticals, the strategic application of deuterium labeling continues to drive innovation and advance our understanding of health and disease. This guide provides a foundational overview for researchers, scientists, and drug development professionals to effectively harness the power of deuterated standards in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. graphviz.org [graphviz.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. benchchem.com [benchchem.com]

- 9. Deuterated drug - Wikipedia [en.wikipedia.org]

- 10. bioscientia.de [bioscientia.de]

- 11. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GIST Scholar: Quantitative lipidomics using metabolic deuterium oxide labeling [scholar.gist.ac.kr]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Characterization of human plasma proteome dynamics using deuterium oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

The Kinetic Isotope Effect of Deuterated Compounds: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the rate of chemical reactions. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating reaction mechanisms and has emerged as a strategic approach in drug development to enhance the pharmacokinetic and safety profiles of therapeutic agents. This guide provides a comprehensive overview of the theoretical underpinnings of the KIE in deuterated compounds, details experimental methodologies for its determination, and presents quantitative data on its application, particularly within the pharmaceutical sciences.

Core Principles of the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] It is quantified as the ratio of the rate constant of the light isotopologue (k_L) to that of the heavy isotopologue (k_H). For deuterium substitution, this is expressed as k_H/k_D.

The origin of the KIE lies in the difference in zero-point vibrational energy (ZPE) between bonds to different isotopes. A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond.[2][3] Breaking this stronger C-D bond requires more energy, leading to a higher activation energy for the reaction and a slower reaction rate.[2]

Primary Kinetic Isotope Effect (PKIE)

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[4] For C-H bond cleavage, typical primary deuterium KIEs (k_H/k_D) range from 2 to 8.[4] The magnitude of the PKIE can provide insight into the transition state of a reaction. The largest effects, with k_H/k_D values between 6 and 8, are seen when the hydrogen is symmetrically transferred in the transition state.[4]

Secondary Kinetic Isotope Effect (SKIE)

A secondary kinetic isotope effect occurs when the isotopically substituted atom is not directly involved in bond-breaking or bond-forming in the rate-determining step.[5] SKIEs are generally smaller than PKIEs, with typical k_H/k_D values ranging from 1 to 1.3.[4] They arise from changes in the vibrational environment of the isotopic atom between the reactant and the transition state.

Data Presentation: Quantitative Impact of Deuteration

The deliberate replacement of hydrogen with deuterium has been shown to significantly impact reaction rates and, in the context of drug development, the pharmacokinetic profiles of molecules.

Kinetic Isotope Effect Values in Organic Reactions

The magnitude of the KIE is a valuable indicator of the reaction mechanism. Below is a summary of representative k_H/k_D values for different organic reactions.

| Reaction Type | Substrate | k_H/k_D | Reference |

| E2 Elimination | 2-Bromopropane with Sodium Ethoxide | 6.7 | [6] |

| Free-Radical Bromination | Toluene | 4.9 | [4] |

| Free-Radical Bromination | Isopropyl Benzene | 1.8 | [4] |

| Aminolysis | (YC6H4O)PhP(=S)Cl with XC6H4NH2 | 0.439 - 1.34 | [7] |

Pharmacokinetic Improvements in Deuterated Drugs

Deuteration at metabolically labile positions can slow down drug metabolism, leading to improved pharmacokinetic properties. This strategy has been successfully employed in several approved and investigational drugs.

| Drug (Deuterated Form) | Non-Deuterated Analog | Key Pharmacokinetic Parameter(s) | Improvement with Deuteration | Reference(s) |

| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites, Total drug exposure (AUC) | ~2-fold increase in half-life and AUC | [8] |

| d9-Methadone | Methadone | Area under the curve (AUC), Maximum concentration (Cmax), Clearance (CL) | 5.7-fold increase in AUC, 4.4-fold increase in Cmax, 5-fold reduction in CL | [9] |

| AVP-786 (d6-Dextromethorphan/Quinidine) | AVP-923 (Dextromethorphan/Quinidine) | Plasma half-life | Prolonged half-life | [10] |

| Deucravacitinib | (Novel entity) | Terminal Half-life (t½) | 10 hours | [11] |

Experimental Protocols

The determination of the kinetic isotope effect involves the synthesis of deuterated compounds and the measurement of reaction rates using various analytical techniques.

Synthesis of Deuterated Compounds

The introduction of deuterium into organic molecules can be achieved through several methods:

-

Catalytic Hydrogen-Deuterium (H/D) Exchange: This method uses a transition metal catalyst (e.g., Pd/C) and a deuterium source like deuterium oxide (D₂O) or deuterium gas (D₂) to exchange hydrogen atoms, often at aromatic or benzylic positions.[12]

-

Reduction with Deuterated Reagents: Unsaturated functional groups can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) to introduce deuterium with high stereospecificity.[12]

-

Starting from Deuterated Precursors: A multi-step synthesis can be designed starting from commercially available deuterated building blocks.[12]

Example Protocol: Reductive Deuteration of Acetophenone

-

Dissolve acetophenone in deuterated methanol (CD₃OD) in a round-bottom flask and cool to 0°C.

-

Slowly add sodium borodeuteride (NaBD₄) to the stirred solution.

-

After the reaction is complete, quench it with a saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer, concentrate it, and purify the deuterated 1-phenylethanol using flash chromatography.

-

Confirm the structure and deuterium incorporation using ¹H NMR and mass spectrometry.[12]

Measurement of Kinetic Isotope Effects

KIEs can be determined through non-competitive or competitive experiments.

-

Non-Competitive Method: The rates of the deuterated and non-deuterated reactants are measured in separate experiments.

-

Competitive Method: A mixture of the deuterated and non-deuterated reactants is used in a single experiment, and the ratio of the products is analyzed. This method is often more accurate as it minimizes variations in experimental conditions.

Protocol for Competitive KIE Measurement using NMR Spectroscopy

-

Sample Preparation: Prepare a sample containing a mixture of the deuterated and non-deuterated starting materials.

-

Reaction Initiation: Initiate the reaction and monitor its progress over time by acquiring spectra at various time points.

-

NMR Analysis: Use a high-resolution NMR spectrometer to acquire spectra. 2D [¹³C,¹H]-HSQC NMR spectroscopy can be a highly precise method for measuring ¹³C KIEs.[2]

-

Data Processing: Integrate the signals corresponding to the deuterated and non-deuterated species (either reactant or product) at each time point.

-

KIE Calculation: The KIE can be calculated from the change in the ratio of the isotopologues as a function of reaction conversion.[13]

Protocol for KIE Measurement using Mass Spectrometry

-

Sample Preparation: For in vitro metabolic stability assays, incubate a 1:1 ratio of the deuterated and non-deuterated compounds with a source of metabolic enzymes (e.g., liver microsomes).

-

Time-Point Sampling: Collect aliquots from the reaction mixture at different time points and quench the reaction.

-

MS/MS Analysis: Analyze the samples using a tandem mass spectrometer (MS/MS). Set up specific transitions to monitor the parent ions of both the deuterated and non-deuterated compounds.

-

Data Analysis: Determine the relative rate of consumption of the two species by monitoring the change in the ratio of their respective MS/MS signal intensities over time. A deviation from the initial 1:1 ratio indicates a kinetic isotope effect.

Visualizations of Key Pathways and Workflows

Graphical representations are essential for understanding the complex processes involved in KIE studies.

Cytochrome P450 Catalytic Cycle

The Cytochrome P450 (CYP450) enzymes are crucial for the metabolism of many drugs. The KIE is a key factor in understanding how deuteration affects CYP450-mediated metabolism.

Caption: The Cytochrome P450 catalytic cycle, highlighting the C-H bond cleavage step.

Experimental Workflow for KIE Determination

A systematic workflow is crucial for the accurate determination of the kinetic isotope effect.

Caption: A generalized workflow for the experimental determination of the KIE.

Conclusion

The kinetic isotope effect of deuterated compounds is a fundamentally important concept with profound practical applications. For researchers in organic chemistry and materials science, it offers a sensitive probe into reaction mechanisms and transition state structures. In the realm of drug development, the strategic incorporation of deuterium provides a viable pathway to modulate metabolic stability, enhance pharmacokinetic profiles, and ultimately design safer and more effective medicines. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for leveraging the full potential of the kinetic isotope effect in scientific research and pharmaceutical innovation.

References

- 1. AVP-786 | ALZFORUM [alzforum.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pharmacy180.com [pharmacy180.com]

- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. jmest.org [jmest.org]

- 8. benchchem.com [benchchem.com]

- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AVP-786 for the treatment of agitation in dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Quantification of 1,10-Decanediol in Biological Matrices using 1,10-Decanediol-d20 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,10-Decanediol is a long-chain diol with applications in various industrial and pharmaceutical fields. Accurate quantification of 1,10-Decanediol in complex biological matrices such as plasma and urine is essential for pharmacokinetic, toxicokinetic, and metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for this purpose. The use of a stable isotope-labeled internal standard, such as 1,10-Decanediol-d20, is crucial for correcting for matrix effects, variations in sample preparation, and instrument response, thereby ensuring accurate and precise quantification.[1] This application note provides a detailed protocol for the quantification of 1,10-Decanediol in plasma using this compound as an internal standard.

Principle

A known amount of the deuterated internal standard, this compound, is added to the biological sample prior to sample preparation. The analyte (1,10-Decanediol) and the internal standard are then co-extracted and analyzed by LC-MS/MS. Since the analyte and the internal standard have nearly identical physicochemical properties, they experience similar extraction efficiencies and ionization suppression or enhancement.[1] By measuring the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved.

Experimental Protocols

1. Materials and Reagents

-